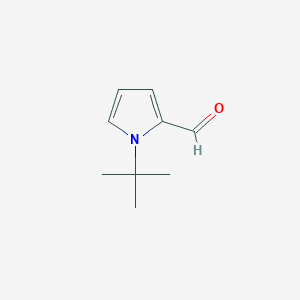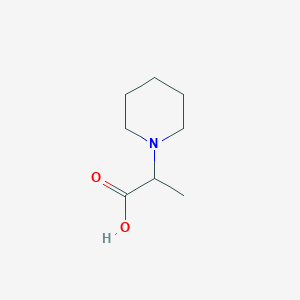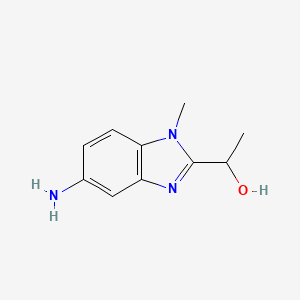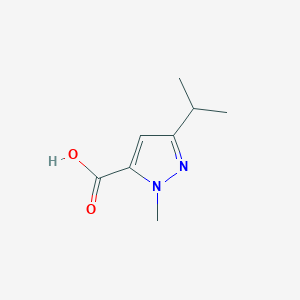
1-tert-Butyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-1H-pyrrole-2-carbaldehyde (1-t-BPCA) is a heterocyclic aldehyde containing both a tert-butyl and a pyrrole group. It is a versatile intermediate molecule that can be used as a starting material in a variety of synthetic pathways. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It is also used in the production of high-performance polymers and catalysts.
Scientific Research Applications
Catalysis and Polymerization
1-tert-Butyl-1H-pyrrole-2-carbaldehyde and its derivatives are used in the synthesis and characterization of aluminum and zinc complexes, which have been shown to be active catalysts for the ring-opening polymerization of ε-caprolactone (Qiao, Ma, & Wang, 2011).
Molecular Magnetism
This compound plays a role in the creation of barrel-like clusters with magnetic properties. Specifically, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand to coordinate paramagnetic transition metal ions, resulting in single-molecule magnetic behavior (Giannopoulos et al., 2014).
Coordination Chemistry
The coordination chemistry of related pyrrolylaldiminate ligands demonstrates the utility of this compound in synthesizing compounds with unique structural properties, as evidenced in the study of dinuclear magnesium and zinc complexes (Liang, Lee, Lan, & Hung, 2004).
Optoelectronics
Derivatives of tert-Butyl-1,3-dimethylpyrene carbaldehyde have been examined for their potential in organic optoelectronic applications. Their photophysical properties suggest they may be suitable for use in organic light-emitting devices (OLEDs) or as models for studying fluorescent structure-property relationships of alkynyl-functionalized pyrene derivatives (Hu et al., 2013).
Synthetic Chemistry
This compound has been employed in the synthesis of various chemical compounds. For instance, its use in the creation of novel combinatorial libraries showcases its versatility in parallel solution-phase synthesis (Davis, Carroll, & Quinn, 2002). Additionally, a regio-selective synthesis method using this compound has been developed for 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, which has applications in directing selective substitutions (Nguyen, Schiksnis, & Michelotti, 2009).
Organic Synthesis
Efficient synthetic procedures involving 1-tert-butyl-1H-pyrrole derivatives have been developed for various pyrrole compounds, indicating the compound's importance in organic synthesis (Kaur & Kumar, 2018).
Catalysis in Epoxidation Reactions
Mn(III)-complexes of chiral porphyrins derived from the condensation of this compound have been used as catalysts in enantioselective epoxidation reactions (Banfi et al., 1996).
Pharmaceutical and Natural Compounds Synthesis
Pyrrole-2-carbaldehydes, including those derived from this compound, are instrumental in the synthesis of pharmaceuticals and natural compound analogues. They have been used in creating antibiotics, pheromones, toxins, and immunomodulating agents (Mikhaleva et al., 2009).
Sequential Reactions in Aqueous Media
The compound's derivatives have been utilized in sequential four-component reactions in aqueous media, demonstrating its potential in environmentally friendly synthetic approaches (Mehrparvar et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-tert-butylpyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)10-6-4-5-8(10)7-11/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGRWHIUIWPYOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390345 |
Source


|
| Record name | 1-tert-Butyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23373-78-6 |
Source


|
| Record name | 1-(1,1-Dimethylethyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23373-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1274581.png)











![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)